3-Methyl-deoxycytidine
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Overview
Description
3-Methyl-deoxycytidine is a modified nucleoside derived from deoxycytidine, where a methyl group is attached to the third carbon of the cytosine ring. This compound is of significant interest in the fields of epigenetics and molecular biology due to its role in DNA methylation and gene regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-deoxycytidine typically involves the methylation of deoxycytidine. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as enzymatic methylation using methyltransferases. These enzymes specifically target the cytosine base in deoxycytidine and transfer a methyl group from S-adenosylmethionine (SAM) to the third carbon position .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-deoxycytidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols
Major Products Formed:
Oxidation: 3-Methyl-2’-deoxyuridine
Reduction: Deoxycytidine
Substitution: Various substituted deoxycytidine derivatives
Scientific Research Applications
3-Methyl-deoxycytidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-deoxycytidine involves its incorporation into DNA, where it can influence gene expression by altering the methylation status of cytosine bases. This modification can affect the binding of transcription factors and other regulatory proteins, leading to changes in gene expression . The primary molecular targets are DNA methyltransferases, which catalyze the transfer of methyl groups to cytosine residues .
Comparison with Similar Compounds
5-Methyl-2’-deoxycytidine: Another methylated nucleoside, but with the methyl group at the fifth carbon position.
5-Aza-2’-deoxycytidine (Decitabine): A cytidine analog used in cancer therapy, which inhibits DNA methyltransferases.
2’-Deoxycytidine: The non-methylated parent compound of 3-Methyl-deoxycytidine.
Uniqueness: this compound is unique due to its specific methylation at the third carbon position, which can lead to distinct biological effects compared to other methylated nucleosides. Its specific role in gene regulation and potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C10H15N3O4 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,11,14-15H,4-5H2,1H3/t6-,7+,9+/m0/s1 |
InChI Key |
PVWYCAIUGPUPJW-LKEWCRSYSA-N |
Isomeric SMILES |
CN1C(=N)C=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CN1C(=N)C=CN(C1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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